

A Comparative Guide to the Efficacy of Primisulfuron-methyl in Maize Cultivars

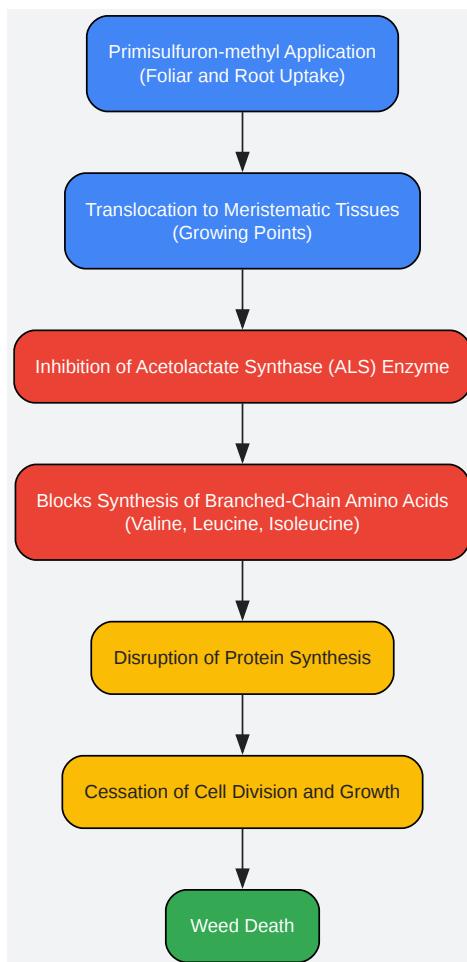
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Primisulfuron-methyl**

Cat. No.: **B166665**

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Primisulfuron-methyl**'s performance in managing weeds in various maize (*Zea mays L.*) cultivars. It includes supporting experimental data, detailed methodologies for key experiments, and comparisons with alternative herbicides.

Primisulfuron-methyl is a selective, post-emergence sulfonylurea herbicide used to control a range of broadleaf and some grass weeds in corn crops.^[1] Its efficacy and crop safety can be influenced by several factors, including the specific maize cultivar, environmental conditions, and application timing.

Mechanism of Action

Primisulfuron-methyl is absorbed through the foliage and roots of weeds and translocates to the growing points.^[1] There, it inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[1][2][3]} This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division.^{[2][3]} Inhibition of ALS halts weed growth, with visible symptoms like yellowing and stunting appearing within a week, and complete control typically occurring within two to three weeks.^[1]

[Click to download full resolution via product page](#)

Caption: Mode of Action Pathway for **Primisulfuron-methyl**.

Efficacy and Maize Cultivar Sensitivity

The effectiveness of **Primisulfuron-methyl** is dependent on the target weed species and their growth stage. It demonstrates high activity on emerged johnsongrass and is most effective on giant foxtail, common lambsquarters, and redroot pigweed when applied early post-emergence (< 5 cm weed height).[4] However, its performance on certain annual grasses can be limited, and the use of adjuvants is often necessary to maximize phytotoxicity.[5]

A critical consideration for the use of **Primisulfuron-methyl** and other ALS inhibitors is the differential tolerance among maize hybrids.[6] While most commercial cultivars are tolerant, some hybrids, particularly certain sweet corn varieties, can exhibit sensitivity and are susceptible to injury.[7][8] Symptoms of phytotoxicity can include stunting and crinkled leaves.

[8] This differential response is often linked to the rate at which a specific hybrid can metabolize the herbicide.[6][9] Therefore, it is crucial to consult seed supplier guidelines regarding herbicide sensitivity for specific maize varieties before application.[10]

Interactions with certain soil-applied insecticides, particularly organophosphates like terbufos, can synergistically increase the risk of significant crop injury, leading to reduced plant height and yield losses.

Comparative Efficacy with Alternative Herbicides

A variety of pre- and post-emergence herbicides are available for weed management in maize, each with distinct strengths. **Primisulfuron-methyl** is often used in combination with other herbicides to broaden the spectrum of controlled weeds.[4]

Table 1: Comparison of Weed Control Efficacy for Various Herbicide Treatments in Maize

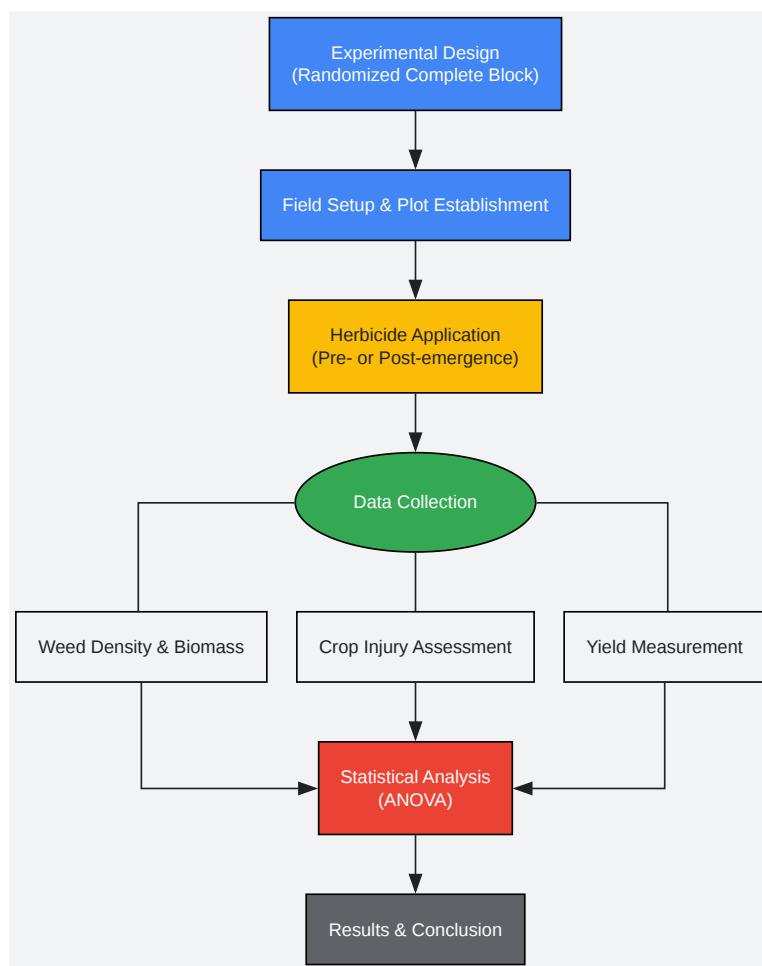
Herbicide Treatment (Active Ingredients)	Application Timing	Target Weeds	Weed Control Efficacy (%)	Source(s)
Primisulfuron-methyl	Post-emergence	Johnsongrass, Giant Foxtail (early), Common Lambsquarters, Redroot Pigweed	Variable, effective on susceptible weeds	[4]
Atrazine + S-metolachlor	Pre-emergence	Annual grasses, Broadleaf weeds	80 - 90+	[11][12]
Atrazine fb Tembotrione	Pre- fb Post-emergence	Broad spectrum	>90 (Higher WCE than single application)	[13]
Nicosulfuron + Rimsulfuron + Dicamba	Post-emergence	Broad spectrum	High (Reduced weed biomass significantly)	[14]
Glyphosate + Hand Weeding	Pre-plant + Post-emergence	Broad spectrum	~61 (Herbicultural efficacy on density)	[15]
Atrazine + Pendimethalin (Tank Mix)	Pre-emergence	Broad spectrum	High (Superior weed control)	[16]
Primextra Gold 720 SC (Atrazine + S-metolachlor)	Pre-emergence	Broadleaf and Narrow leaf weeds	High (Significantly decreased weed density)	[17]

Note: Efficacy can vary based on environmental conditions, weed pressure, and application accuracy. fb = followed by.

Table 2: Impact of Herbicide Treatments on Maize Grain Yield

Herbicide Treatment	Maize Grain Yield (kg/ha)	% Change vs. Weedy Check	Source(s)
Weed Free Check	6967	+44.5%	[18]
Weedy Check (Control)	4820	-	[18]
Atrazine @ 0.5 kg/ha fb Tembotrione @ 0.120 kg/ha	4330	+150% (vs. control in study)	[13]
Atrazine @ 0.5 kg/ha + Hand Weeding	6798	+41.0%	[18]
Nicosulfuron (18 g/ha) + Primisulfuron (20 g/ha)	Increased by 900 kg/ha vs Nicosulfuron alone	N/A	[19]
Equip 2.25 OD (Foramsulfuron + Iodosulfuron)	7187	+148% (vs. control in study)	[17]
Dual Gold 960 EC (S-metolachlor)	2253	+82.2%	[20]

Note: Yield data is highly dependent on experimental conditions, location, and maize cultivar. Direct comparison between different studies should be made with caution.


Experimental Protocols

Evaluating herbicide efficacy requires a structured experimental approach to ensure reliable and comparable data. A common methodology is the Randomized Complete Block Design (RCBD).

Protocol for Herbicide Efficacy Trial:

- Site Selection: Choose a field with representative soil type and uniform weed infestation.

- Experimental Design: Employ a Randomized Complete Block Design (RCBD) with 3-4 replications to minimize the effects of field variability.[14][15][21]
- Plot Establishment: Demarcate individual plots (e.g., 2.5 m x 4 m).[14] Sow a selected maize cultivar at a standard seeding rate and row spacing.
- Treatments: Treatments should include the herbicide(s) of interest at various rates, combination treatments, a weed-free control (maintained by hand weeding), and a weedy check (untreated control).[15][21]
- Herbicide Application: Apply herbicides using a calibrated sprayer to ensure accurate dosage. Pre-emergence herbicides are applied shortly after sowing, while post-emergence applications are timed to specific weed or crop growth stages (e.g., 3-4 leaf stage).[21]
- Data Collection:
 - Weed Density and Biomass: At set intervals (e.g., 2, 4, and 8 weeks after treatment), count weed numbers and collect aboveground weed biomass from designated quadrats within each plot.[14]
 - Crop Injury: Visually assess crop phytotoxicity at regular intervals after application, using a scale of 0% (no injury) to 100% (crop death).
 - Yield Parameters: At harvest, measure maize grain yield, cob length, and other relevant yield components from the central rows of each plot to avoid edge effects.[14][15]
- Statistical Analysis: Analyze collected data using Analysis of Variance (ANOVA) to determine significant differences between treatment means.[15]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Primisulfuron - Wikipedia [en.wikipedia.org]
- 3. pomaïs.com [pomaïs.com]
- 4. Weed Control in Corn (*Zea mays*) with Primisulfuron as Influenced by Rate, Timing, and Herbicide Combinations | Weed Technology | Cambridge Core [cambridge.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. ifsi.com [ifsi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Weed Control in Maize Farming - Cropnuts [cropnuts.com]
- 11. Future efficacy of pre-emergence herbicides in corn (Zea mays) is threatened by more variable weather - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. isws.org.in [isws.org.in]
- 14. mdpi.com [mdpi.com]
- 15. appliedtropicalagriculture.com [appliedtropicalagriculture.com]
- 16. Evaluating the Effects of Herbicide on Growth, Yield and Soil Attributes of Maize Crop in the Trans-Gangetic Region [arccjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. agronomyjournals.com [agronomyjournals.com]
- 19. Annual Grass Control in Corn (Zea mays) with Primisulfuron Combined with Nicosulfuron | Weed Technology | Cambridge Core [cambridge.org]
- 20. scielo.br [scielo.br]
- 21. uasbangalore.edu.in [uasbangalore.edu.in]
- To cite this document: BenchChem. [A Comparative Guide to the Efficacy of Primisulfuron-methyl in Maize Cultivars]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166665#efficacy-comparison-of-primisulfuron-methyl-in-different-maize-cultivars>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com